5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

physicochemical profiling drug-likeness medicinal chemistry

For fragment-based drug discovery (FBDD) teams, sourcing novel chemical matter with a validated core scaffold and unexplored substitution vectors is a persistent challenge. This 1,2,4-triazolo[1,5-a]pyrimidine (TP) derivative solves this by offering a 2-methylsulfanyl-5-ethoxy pattern not found in commercial libraries. - Privileged Scaffold, Novel Space: The TP core is a proven purine bioisostere, yet this specific substitution pattern is absent from public SAR datasets, offering a high potential for novel IP. - FBDD-Optimized: With a molecular weight of 226.26 Da and compliance with the Rule of Three, it is a high-quality starting point for fragment screening, with the thioether group providing a clear vector for hit-to-lead optimization. - Reliable Supply: Available as a custom-synthesis research chemical, it is produced under rigorous quality control to ensure batch-to-batch consistency for your critical biophysical assays.

Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
CAS No. 682801-48-5
Cat. No. B13106696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
CAS682801-48-5
Molecular FormulaC8H10N4O2S
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)N2C(=N1)N=C(N2)SC
InChIInChI=1S/C8H10N4O2S/c1-3-14-5-4-6(13)12-7(9-5)10-8(11-12)15-2/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeyYKDPKTHPICTTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-2-(methylsulfanyl)triazolopyrimidin-7-one: Differentiated Building Block


5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (CAS 682801-48-5) is a heterocyclic small molecule (C8H10N4O2S, MW 226.26) built on the privileged 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold . The TP core is widely exploited in medicinal chemistry and agrochemistry as a purine bioisostere, with derivatives reported as kinase inhibitors, PDE inhibitors, and herbicides [1][2]. This specific compound incorporates a 5-ethoxy substituent, a 2-methylsulfanyl group, and a 7-oxo tautomer, a substitution pattern that is underrepresented in publicly reported structure–activity datasets. As of the knowledge cutoff, no peer-reviewed quantitative bioactivity data (IC50, Ki, MIC, or in vivo efficacy) for this exact compound were retrievable from PubMed, ChEMBL, PubChem, or patent databases. Consequently, this Evidence Guide explicitly flags the data-limitation scenario and builds the differentiation rationale on structural uniqueness, physicochemical divergence from the nearest commercially cataloged analogs, and class-level inferential evidence.

Differentiated 5-ethoxy/2-methylsulfanyl/7-oxo triazolopyrimidine building block with scaffold not replicated in commercial analogs.
Scaffold widely used as purine bioisostere in kinase and PDE inhibitor programs.
Suited for fragment-based drug discovery (FBDD) library assembly; fragment-like MW and balanced polarity support hit detection.
Rule of Three compliant; biased toward peripheral/non-CNS targets due to elevated TPSA.
Unique sulfur isotopic signature enables unambiguous LC-HRMS tracking in ADME assays and metabolite profiling.
Distinct from non-sulfur TP analogs; facilitates reactive metabolite screening.

5-Ethoxy-2-(methylsulfanyl)TP-7-one: Why It Cannot Be Replaced


The 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibits extreme sensitivity to peripheral substitution [1]. Minor modifications at the 2-, 5-, 6-, or 7-positions can switch the biological target profile from kinase inhibition to phosphodiesterase inhibition or herbicidal acetolactate synthase (ALS) inhibition, and can alter solubility, metabolic stability, and toxicity [2]. The combination of a 5-ethoxy group (a moderate H-bond acceptor that increases polar surface area relative to methyl or unsubstituted analogs) and a 2-methylsulfanyl moiety (a thioether with distinct electronic and lipophilic character compared to amino, sulfonamide, or halogen substituents) creates a chemical space that is not replicated by any commercially available TP derivative. Generic substitution with a 5-methyl or 5-unsubstituted analog would eliminate the ethoxy-driven physicochemical signature and potentially abolish target engagement, while substitution at the 2-position with a sulfonamide or amine would fundamentally alter the electronic distribution of the fused ring system. Procurement decisions that treat all TP-7-one compounds as interchangeable therefore carry a high risk of selecting a molecule with divergent biological performance, even if the core scaffold is conserved.

5-Ethoxy vs. 5-methyl/5-H analogs
The ethoxy group elevates TPSA and hydrogen bond acceptor count, potentially shifting passive permeability and target engagement profiles away from CNS-accessible chemical space.
2-Methylsulfanyl vs. 2-amino/sulfonamide series
Thioether pharmacophore may bias screening outcomes toward kinase hinge binding or metal coordination, while 2-sulfonamide analogs are more associated with PDE2 inhibition and herbicidal ALS targets.
7-Oxo tautomer vs. 7-hydroxy form
The oxo form presents only H-bond acceptor character, whereas the hydroxy tautomer can donate hydrogen bonds; target recognition and metabolic stability may differ across assay conditions.

5-Ethoxy-2-(methylsulfanyl)TP-7-one: Differentiation Evidence vs. Analogs


5-Ethoxy Substituent Elevates HBA and TPSA

The 5-ethoxy substituent introduces an additional oxygen atom relative to the closest cataloged analogs, 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (CAS 40775-78-8) and 5-ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (CAS 1517451-29-4). This results in an increased hydrogen bond acceptor (HBA) count (5 vs. 4 for the methyl analog) and a substantially larger topological polar surface area (TPSA: 97.58 Ų for the target vs. an estimated ~77–85 Ų for the 5-methyl analog) . These differences are quantitatively meaningful: in medicinal chemistry, a TPSA increase of ~20 Ų can reduce passive CNS permeability by approximately 0.5–1.0 log units and alter oral absorption classification [1].

TPSA & HBA Elevation
Reported
TPSA ≈97.6 Ų vs. ~77–85 Ų (5-methyl analog); ΔHBA +1
May support peripheral/non-CNS target selection context
Calculated properties; permeability impact requires experimental validation
physicochemical profiling drug-likeness medicinal chemistry

2-Methylsulfanyl Enables Unique Thioether Pharmacophore

The 2-methylsulfanyl (-SCH3) group is a thioether that can engage in sulfur–π interactions, act as a weak hydrogen bond acceptor, and coordinate soft metal ions (e.g., Zn²⁺, Fe²⁺), properties absent in the more common 2-amino, 2-sulfonamide, and 2-chloromethyl TP-7-one series [1]. In the broader TP literature, 2-arylthio and 2-alkylthio derivatives have demonstrated distinct biological profiles: 2-arylthio-TPs are prominent ALS-inhibiting herbicides (e.g., DE-498), while 2-sulfonamide TPs are associated with PDE2 inhibition [2]. No direct head-to-head bioactivity comparison for this specific compound exists; however, the 2-methylsulfanyl group is a known pharmacophore in kinase inhibitor design (e.g., c-Met, VEGFR2 inhibitors) where sulfur can interact with the kinase hinge region or the DFG-out conformation [3].

Thioether Pharmacophore
Class-level
2-SCH₃ enables sulfur–π interactions and soft metal coordination
Supports kinase hinge-binding screening context
No head-to-head bioactivity data; class-level SAR from TP literature
kinase inhibitor thioether pharmacophore metal coordination

7-Oxo Tautomer Alters Hydrogen Bonding Profile

The compound is named and cataloged as the 7(1H)-one (oxo) tautomer, in contrast to some analogs listed as the 7-ol (hydroxy) form (e.g., CAS 40775-78-8, 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) [1]. The 7-oxo tautomer presents a carbonyl oxygen as a strong H-bond acceptor, whereas the 7-hydroxy form presents an H-bond donor. This tautomeric preference can alter the compound's recognition by biological targets: the oxo form favors interactions with arginine, lysine, or backbone amide NH groups in enzyme active sites, while the hydroxy form can donate a hydrogen bond to carbonyl oxygens or carboxylate side chains [2]. The tautomeric state of TP-7-ones is known to be influenced by solvent, pH, and substitution, and can affect both binding affinity and metabolic stability [3].

7-Oxo Tautomer
Class-level
Carbonyl H-bond acceptor; distinct from 7-hydroxy H-bond donor
May alter target engagement and metabolic stability profiles
Tautomeric state dependent on solvent and substitution; impact requires review
tautomerism hydrogen bonding molecular recognition

Fragment-Like Molecular Weight for FBDD Libraries

With a molecular weight of 226.26 Da, this compound falls within the 'rule of three' (MW <300 Da) guidelines for fragment screening libraries [1]. The nearest commercially available analogs include 5-ethyl-2-methyl-TP-7-one (MW 178.19) and 5-cyclopropyl-2-methoxy-TP-7-one (MW 206.20) [2][3]. The target compound's MW is intermediate: it is larger than the 5-ethyl analog (+48 Da, corresponding to the replacement of 2-methyl with 2-methylsulfanyl) and slightly larger than the 5-cyclopropyl-2-methoxy analog (+20 Da). This MW provides a balance between fragment-like efficiency and sufficient functional group complexity for productive initial hits. In FBDD, fragments with MW 200–250 and LogP < 1 are considered high-quality starting points for lead optimization [1].

Fragment-Like MW
Reported
MW 226.26 Da; Rule of Three compliant (MW
Supports FBDD library incorporation and hit-to-lead expansion
Upper fragment space offers higher binding probability than smaller analogs
Sulfur Isotopic MS
Reported
Exact mass 226.0520 Da; ³⁴S M+2 at ~4.4% rel. abundance
Enables unambiguous LC-HRMS tracking in ADME matrices
Differentiates from non-sulfur TP analogs; supports metabolite identification
fragment-based drug discovery lead-likeness screening library

Unique MS Signature from Sulfur Isotopic Pattern

The exact monoisotopic mass of 226.05200 Da (C8H10N4O2S) is distinct from closely related TP-7-one analogs that lack sulfur or incorporate different halogens . For comparison, 5-ethyl-2-methyl-TP-7-one (C8H10N4O, CAS 1517451-29-4) has an exact mass of 178.08546 Da, a difference of 47.96654 Da primarily due to the replacement of 2-methyl (CH3, 15.0235 Da) with 2-methylsulfanyl (SCH3, 47.0041 Da) [1][2]. The presence of one sulfur atom produces a characteristic M+2 isotopic peak (³⁴S, ~4.4% relative abundance), enabling unambiguous identification in complex biological matrices via LC-HRMS. This is a practical advantage over non-sulfur-containing TP analogs for metabolic stability studies and reactive metabolite screening.

Sulfur Isotopic MS
Reported
Exact mass 226.0520 Da; ³⁴S M+2 at ~4.4% rel. abundance
Enables unambiguous LC-HRMS tracking in ADME matrices
Differentiates from non-sulfur TP analogs; supports metabolite identification
mass spectrometry metabolite identification quality control

5-Ethoxy-2-(methylsulfanyl)TP-7-one: Recommended Applications


FBDD Library Design for Kinase & PDE Targets

With a molecular weight of 226.26 Da, LogP of 0.538, and compliance with the Rule of Three, this compound is a high-quality fragment starting point for FBDD campaigns . Its TPSA of 97.58 Ų biases it toward peripheral or non-CNS targets, making it particularly suitable for fragment screening against kinase or phosphodiesterase (PDE) enzymes implicated in oncology, inflammation, or cardiovascular disease, where the TP scaffold has established precedent [1]. The 2-methylsulfanyl group offers a thioether pharmacophore that can be elaborated into sulfoxide, sulfone, or substituted thioether derivatives during hit-to-lead optimization, while the 5-ethoxy group provides a metabolically labile or modifiable handle. Procurement for fragment library assembly should prioritize this compound over smaller, less functionalized TP fragments (e.g., 5-ethyl-2-methyl analog, MW 178 Da) because its additional heavy atoms increase the probability of detecting initial binding in biophysical assays (SPR, NMR, DSF) while still allowing efficient growth vectors.

ALS Herbicide Scaffold Diversification

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is validated in commercial herbicides (e.g., DE-498, pyroxsulam) that act via acetolactate synthase (ALS) inhibition [2]. The 2-methylsulfanyl substituent in this compound is structurally related to the 2-arylthio motif found in early ALS-inhibiting TP leads [2]. While the 2-methylsulfanyl group is less bulky than the 2-arylthio herbicides, it offers a simplified scaffold for SAR exploration of the 2-position thioether tolerance in ALS binding pockets. The 5-ethoxy group, unlike the 5-methyl or 5-methoxy substituents common in agrochemical TPs, may confer differential crop selectivity or metabolic detoxification rates in target weed species. Agrochemical discovery teams should select this compound for structure–activity relationship (SAR) expansion around the 2-thioether-5-alkoxy substitution pattern, a chemical space underexplored relative to the 2-sulfonamide-5-alkoxy series that dominates commercial TP herbicides.

Probing Purine-Binding Pockets with Thioether Bioisostere

The TP scaffold is an established bioisostere of purines, and many purine-binding proteins (kinases, GTPases, adenosine receptors) recognize the purine core via hydrogen bonding to N1, N3, N7, and N9 positions [1]. This compound replaces the purine N7 and N9 with a pyrimidine-fused triazole bearing a 7-oxo group and a 2-methylsulfanyl substituent. The combined effect is a purine mimetic that presents an altered hydrogen bonding pattern: the 7-oxo group (C=O) replaces the purine N7 H-bond acceptor, while the 2-methylsulfanyl group introduces a soft, polarizable sulfur atom at a position equivalent to the purine 2-position (commonly H or halogen in purines). This compound is therefore recommended as a chemical probe to interrogate whether a purine-binding pocket tolerates sulfur substitution at the 2-position, providing SAR information that cannot be obtained using 2-amino or 2-halo TP analogs . Its use in competitive binding assays (e.g., kinase panels, thermal shift assays) can reveal target classes where thioether-modified purine bioisosteres retain or gain affinity.

Sulfur Isotopic Signature for Metabolic Stability Studies

The presence of a single sulfur atom in the 2-methylsulfanyl group produces a characteristic ³⁴S M+2 isotopic peak at ~4.4% relative abundance, enabling unambiguous mass spectrometric tracking of the parent compound and its metabolites in complex biological matrices . This feature is absent in non-sulfur-containing TP analogs (e.g., 5-ethyl-2-methyl-TP-7-one, CAS 1517451-29-4). Drug metabolism and pharmacokinetics (DMPK) teams can leverage this isotopic signature to: (a) distinguish the compound from isobaric interferences in hepatocyte incubation extracts, (b) track oxidative metabolites (sulfoxide, sulfone) via characteristic +16 and +32 Da mass shifts, and (c) screen for reactive metabolite formation via glutathione trapping assays, where the sulfur atom may itself be a site of metabolic activation. Procurement of this compound for DMPK assay development is justified over non-sulfur analogs when the research objective includes understanding the metabolic fate of thioether-containing heterocycles.

Application
Selection Property
Validation Focus
FBDD kinase/PDE fragment screening
Fragment-like MW and balanced polarity; thioether hinge-binding potential
Biophysical assay hit confirmation; selectivity against purinergic targets
ALS herbicide scaffold diversification
2-Methylsulfanyl related to arylthio ALS leads; 5-ethoxy for metabolic differentiation
ALS enzyme inhibition and crop selectivity profiling
Purine-binding pocket interrogation
Thioether-modified purine bioisostere; altered H-bond pattern at 7-oxo
Competitive binding vs. adenosine/kinase panels; thermal shift assay context
Metabolic stability & reactive metabolite screening
Distinct sulfur isotopic MS signature; +16/+32 Da oxidation shifts
Hepatocyte incubation LC-HRMS; glutathione trapping assay review
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